molecular formula C22H22N6OS B2589024 N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-23-8

N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2589024
M. Wt: 418.52
InChI Key: BWWRLGDSVXJXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazolo[4,5-d]pyrimidine derivatives are typical heterocyclic molecules, which are composed of two active compounds, triazole and pyrimidine . They have been extensively studied due to their significant pharmacological applications .


Synthesis Analysis

The synthesis of triazolo[4,5-d]pyrimidine derivatives has been a subject of extensive research . Various synthetic methodologies have been developed, providing access to a wide range of triazolo[4,5-d]pyrimidine derivatives via multistep synthetic routes .


Molecular Structure Analysis

Triazolo[4,5-d]pyrimidine derivatives are structurally unique, able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This structural characteristic paves the way for the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

The chemical reactions involving triazolo[4,5-d]pyrimidine derivatives are diverse, with high regioselectivity, good functional group tolerance, and a wide substrate scope .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolo[4,5-d]pyrimidine derivatives can vary widely depending on the specific substituents present in the molecule .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Insecticidal Agents : Heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This suggests the potential use of similar compounds in developing new insecticides (Fadda et al., 2017).

  • Anticancer Activity : New 3-Heteroarylindoles with potential as anticancer agents have been synthesized, indicating the role of triazolo[4,5-d]pyrimidin derivatives in medicinal chemistry for cancer treatment (Abdelhamid et al., 2016).

  • Antimicrobial and Antitumor Properties : Enaminones have been used to synthesize substituted pyrazoles showing antimicrobial and antitumor activities, demonstrating the compound's potential in therapeutic applications (Riyadh, 2011).

  • Antiviral Research : Computational studies on substituted triazolo pyrimidine thione heterocycles have explored their molecular structure and potential in SARS-CoV-2 enzyme molecular docking simulation, highlighting their relevance in antiviral drug discovery (El Sayed & Abdelrehim, 2021).

  • Agricultural Chemistry : Novel triazolo[1,5-a]pyrimidine derivatives have been designed with reported herbicidal activity, offering insights into the development of new herbicides (Yang et al., 2001).

Safety And Hazards

While specific safety and hazard information for “N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is not available, it’s important to note that adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Future Directions

The future of triazolo[4,5-d]pyrimidine derivatives is promising, with ever-widening scope across scientific disciplines . The development of new and efficient methodologies for accessing new triazolo[4,5-d]pyrimidine-containing scaffolds would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6OS/c1-13-5-7-17(8-6-13)28-21-20(26-27-28)22(24-12-23-21)30-11-18(29)25-19-15(3)9-14(2)10-16(19)4/h5-10,12H,11H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWRLGDSVXJXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4C)C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.